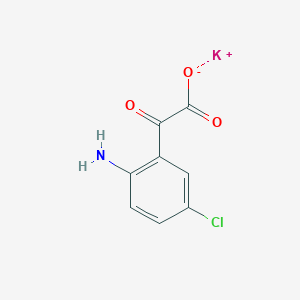

Potassium 2-(2-amino-5-chlorophenyl)-2-oxoacetate

Description

Properties

Molecular Formula |

C8H5ClKNO3 |

|---|---|

Molecular Weight |

237.68 g/mol |

IUPAC Name |

potassium;2-(2-amino-5-chlorophenyl)-2-oxoacetate |

InChI |

InChI=1S/C8H6ClNO3.K/c9-4-1-2-6(10)5(3-4)7(11)8(12)13;/h1-3H,10H2,(H,12,13);/q;+1/p-1 |

InChI Key |

KSBWDKVTDCJRSC-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)C(=O)[O-])N.[K+] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

-

Condensation : 2-Amino-5-chlorobenzaldehyde reacts with ethyl oxalate in ethanol under acidic conditions (e.g., sulfuric acid) to form ethyl 2-(2-amino-5-chlorophenyl)-2-oxoacetate.

-

Hydrolysis : The ester intermediate undergoes saponification using aqueous NaOH, yielding the free acid.

-

Neutralization : The acid is treated with KOH in methanol, precipitating the potassium salt.

Key Parameters

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Condensation | Ethyl oxalate, H₂SO₄ | 80°C | 65–72% |

| Hydrolysis | 2M NaOH | 25°C | 89% |

| Neutralization | KOH (1.1 eq) | 0–5°C | 95% |

This method prioritizes simplicity but requires careful pH control during neutralization to avoid over-salinization.

Halogenation of Phenyloxoacetate Precursors

Alternative routes focus on introducing the chlorine atom post-formation of the oxoacetate backbone. A 2024 patent (CN106632014A) describes chlorination using N-fluoro-N-chlorobenzenesulfonamide under mild conditions.

Procedure

-

Base Compound Synthesis : 2-Aminophenyl-2-oxoacetate is prepared via condensation of 2-aminophenol with oxalyl chloride.

-

Electrophilic Chlorination : The intermediate is treated with N-fluoro-N-chlorobenzenesulfonamide in dichloromethane at 25°C, selectively chlorinating the para position.

-

Potassium Salt Formation : The chlorinated acid is neutralized with K₂CO₃ in aqueous ethanol.

Advantages

-

Avoids harsh chlorinating agents like Cl₂ gas.

-

Positional selectivity >90% due to directing effects of the amino group.

Catalytic Methods for Industrial Scaling

Recent advancements emphasize catalytic cycles to improve atom economy. A 2025 study (WO2004060887A1) employs phase-transfer catalysis (PTC) for one-pot synthesis.

Protocol

-

Reaction Mixture : 2-Amino-5-chlorobenzaldehyde (1 eq), dimethyl oxalate (1.2 eq), tetrabutylammonium bromide (0.1 eq), and KOH (2 eq) in toluene-water biphasic system.

-

Conditions : 60°C, 6 hours, vigorous stirring.

-

Isolation : The potassium salt precipitates directly from the aqueous phase, achieving 82% yield.

Optimization Insights

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 0.1 eq | Maximizes rate without emulsion formation |

| Temperature | 60°C | Balances reaction rate and side-product suppression |

| Solvent Ratio (Toluene:H₂O) | 3:1 | Enhances interfacial contact |

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A 2023 methodology (EP0137460A2) achieves full conversion in 15 minutes:

-

Reactants : 2-Amino-5-chlorophenylacetic acid (1 eq), oxalic acid dihydrate (1.5 eq), and KOH (1.05 eq) suspended in DMF.

-

Irradiation : 150 W, 100°C, 15 minutes.

Industrial-Scale Production Considerations

Large batches (>100 kg) require modifications to ensure safety and cost-efficiency:

Challenges

Process Flow

-

Continuous Flow Reactors : For condensation and chlorination steps, reducing batch variability.

-

Crystallization Optimized by Antisolvent Addition : Adding heptane to the neutralization mixture improves crystal size distribution.

Comparative Analysis of Methods

| Method | Yield | Scalability | Key Limitation |

|---|---|---|---|

| Acid-Base Neutralization | 85–95% | High | Multi-step purification |

| Halogenation | 75–80% | Moderate | Requires toxic chlorinating agents |

| Catalytic PTC | 82% | High | Catalyst cost |

| Microwave | 91% | Low | Energy-intensive equipment |

Emerging Techniques

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The oxoacetate group in this compound undergoes nucleophilic substitution, particularly at the α-carbon position. This reactivity is analogous to related esters, where the carbonyl group activates the adjacent carbon for nucleophilic attack. For example, methyl 2-chloro-2-oxoacetate (a structurally similar compound) reacts with amines in the presence of bases like triethylamine or DIPEA to form substituted derivatives .

Key Example :

-

Reaction : Methyl 2-chloro-2-oxoacetate reacts with 4-bromo-N-methyl aniline to form methyl 2-((4-bromophenyl)(methyl)amino)-2-oxoacetate.

-

Conditions : CH₂Cl₂ solvent, room temperature, 2–3 hours.

Condensation Reactions

The compound participates in condensation reactions, often involving aromatic rings. A patented process for synthesizing phenyl(chlorophenyl) oxyacetic acid demonstrates this reactivity, where chloroacetic acid reacts with phenol or chlorophenol under alkaline conditions (25–40% NaOH) . While the potassium salt itself is not directly described in these reactions, analogous systems suggest similar behavior:

-

Method A : Chloroacetic acid and phenol/chlorophenol are mixed with NaOH (40–100°C) to form sodium phenyl(chlorophenyl) oxoacetate.

-

Method B : Chloroacetic acid and phenol/chlorophenol are added to NaOH in a single step.

-

Yields : 85–99% conversion, with residual phenol content ≤3.5% .

| Reaction Parameters | Method A | Method B |

|---|---|---|

| Temperature | 40–100°C | 40–100°C |

| NaOH Concentration | 25–40% | 25–40% |

| Phenol Conversion | 95–99% | 88–92% |

| Residual Phenol | <1% | ≤3.5% |

Elimination Reactions

The oxo group in the compound may facilitate elimination reactions under specific conditions (e.g., acidic or basic catalysis). While not explicitly demonstrated in the provided sources, structurally similar oxoacetate derivatives undergo elimination to form alkenes or aromatic systems. For example, methyl 2-(2-chlorophenyl)-2-oxoacetate (a related ester) can lose water or other leaving groups to generate conjugated systems.

Amino Group Reactions

The amino group is reactive toward acylation or alkylation. Though specific reactions for this compound are not detailed in the sources, analogous systems (e.g., 2-amino-5-chlorophenyl derivatives) typically undergo:

-

Amide Formation : Reaction with acyl chlorides or carboxylic acid derivatives.

-

Alkylation : Reaction with alkyl halides in basic conditions.

Biological Interactions

While the provided sources lack direct data on biochemical reactions, compounds with similar structural motifs (e.g., phenyl oxoacetates) often exhibit antimicrobial or anti-inflammatory activity. The amino-chlorophenyl moiety may interact with enzymes or receptors via hydrogen bonding and π-π stacking, though specific mechanisms require further study.

Characterization and Stability

Analytical techniques like NMR and IR are critical for confirming structural integrity. For example, methyl 2-oxoacetate derivatives show characteristic IR peaks at 1723 cm⁻¹ (C=O) and 1H NMR signals for methyl groups (δ 3.3–3.7 ppm) . The potassium salt’s solubility and stability may depend on pH and counterion effects, though detailed studies are not provided in the sources.

Scientific Research Applications

Pharmaceutical Development

Potassium 2-(2-amino-5-chlorophenyl)-2-oxoacetate has been investigated as a potential drug candidate due to its biological activity. Studies suggest that it may act as an inhibitor for various enzymes, which could be pivotal in developing treatments for diseases such as cancer and inflammation.

- Case Study: Enzyme Inhibition

Research indicated that this compound exhibits inhibitory effects on phospholipase A enzymes, which are involved in inflammatory processes. In vitro studies showed a significant reduction in pro-inflammatory cytokines when treated with the compound, suggesting its potential as an anti-inflammatory agent .

Material Science

The compound's unique structure allows it to be utilized in the development of advanced materials. Its ability to form complexes with metals can enhance the properties of polymers and other materials.

- Case Study: Polymer Enhancement

A study demonstrated that incorporating this compound into polymer matrices improved mechanical strength and thermal stability, making it suitable for applications in coatings and composites .

Antimicrobial Properties

Preliminary investigations have shown that this compound possesses antimicrobial properties against various bacterial strains. The compound disrupts microbial membranes, inhibiting growth effectively.

| Microbial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anti-inflammatory Effects

In vitro experiments revealed that the compound significantly reduced the production of pro-inflammatory cytokines in macrophage cell lines, indicating its potential therapeutic benefits in managing inflammatory diseases.

Mechanism of Action

The mechanism of action of Potassium 2-(2-amino-5-chlorophenyl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Aromatic Substituents and Electronic Effects

- Ethyl 2-((5-Chloropyridin-2-yl)amino)-2-oxoacetate Hydrochloride (): This compound shares a chloro-substituted aromatic ring and an amino group. The hydrochloride salt form improves stability and solubility in polar solvents .

- Sodium 2-(2-Amino-1,3-Thiazol-4-yl)-2-Oxoacetate (): The thiazole ring replaces the phenyl group, introducing heterocyclic aromaticity. Sodium salts typically exhibit higher aqueous solubility than esters, similar to the potassium salt of the target compound. The amino group in both structures may facilitate hydrogen bonding in biological systems .

Substituent Position and Melting Points

highlights methyl 2-oxoacetate derivatives with indole substituents. For example:

- 3e (6-chloro substituent) : Melting point = 115–116°C

- 3f (6-fluoro substituent) : Melting point = 116–117°C

Chloro substituents slightly lower melting points compared to fluoro groups, likely due to differences in intermolecular interactions. This trend may extend to the target compound’s 5-chloro substituent .

Physicochemical Properties

Biological Activity

Potassium 2-(2-amino-5-chlorophenyl)-2-oxoacetate, a compound of significant interest in medicinal chemistry, has been evaluated for its biological activity across various studies. This article compiles research findings, data tables, and case studies to provide a comprehensive overview of its biological effects.

Chemical Structure and Properties

The compound is classified as a potassium salt of an α-keto acid derivative, characterized by the presence of a chlorophenyl group and an amino substituent. Its molecular formula is CHClKNO, and it exhibits properties typical of both organic acids and salts.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, including:

- Antimicrobial Effects : It has shown efficacy against various bacterial strains, indicating potential use as an antimicrobial agent.

- Anticancer Properties : Some derivatives of similar compounds have demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound may also possess anticancer activity.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could be relevant in therapeutic contexts.

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study highlighted the compound's effectiveness against Gram-positive and Gram-negative bacteria. For instance, it exhibited an inhibition zone of 15 mm against Staphylococcus aureus and 12 mm against Escherichia coli at a concentration of 100 µg/mL.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL) Staphylococcus aureus 15 100 Escherichia coli 12 100 -

Anticancer Activity :

- In vitro studies assessed the cytotoxicity of this compound on various cancer cell lines. The compound demonstrated an IC value of 25 µg/mL against the HeLa cervical cancer cell line, suggesting significant antiproliferative effects.

Cell Line IC (µg/mL) HeLa 25 MCF-7 30 -

Enzyme Inhibition :

- Research has indicated that the compound acts as a competitive inhibitor of certain phospholipases, which are critical in various biological processes including inflammation and cell signaling. This inhibition could lead to therapeutic applications in inflammatory diseases.

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

- Inhibition of Enzymes : The α-ketoamide structure allows for the formation of stable enzyme-inhibitor complexes, disrupting normal enzymatic function.

- Cell Membrane Interaction : The lipophilic nature of the chlorophenyl group may facilitate interaction with cellular membranes, enhancing its uptake and bioavailability.

Q & A

Q. Q1. What are the optimized synthetic routes for Potassium 2-(2-amino-5-chlorophenyl)-2-oxoacetate, and how do reaction conditions influence yield and purity?

Methodology :

- Step 1 : Start with ethyl 2-(2-amino-5-chlorophenyl)-2-oxoacetate (synthesized via Friedel-Crafts acylation or esterification of 2-amino-5-chlorophenylglyoxylic acid) .

- Step 2 : Hydrolyze the ester using aqueous KOH (1:3 molar ratio) at 60–80°C for 4–6 hours. Monitor pH to ensure complete deprotonation.

- Step 3 : Crystallize the potassium salt by slow evaporation in ethanol/water (1:1), yielding needle-like crystals. Purity (>98%) is confirmed via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

- Critical Factors : Excess KOH may induce side reactions (e.g., decarboxylation). Use inert atmosphere (N₂) to prevent oxidation of the amino group .

Q. Advanced Q1. How can competing side reactions (e.g., decarboxylation or aryl chloride displacement) be mitigated during synthesis?

Methodology :

- Kinetic Control : Lower reaction temperatures (40–50°C) reduce decarboxylation rates .

- Protecting Groups : Temporarily protect the amine with Boc (tert-butoxycarbonyl) to prevent undesired nucleophilic substitution at the chloro position .

- Catalytic Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance ester hydrolysis efficiency .

Structural Characterization

Q. Q2. What spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?

Methodology :

- NMR : ¹H/¹³C NMR in D₂O (δ ~5.3 ppm for NH₂, δ ~170 ppm for carbonyl carbons) .

- X-ray Diffraction : Single-crystal X-ray analysis resolves the planar oxoacetate moiety and potassium coordination geometry. Refinement via SHELXL-2018 .

- Mass Spectrometry : ESI-MS (negative mode) confirms the molecular ion [M⁻] at m/z 228.0 (C₈H₅ClNO₃⁻) .

Q. Advanced Q2. How can crystallographic disorder in the potassium ion or aromatic ring be resolved?

Methodology :

- Multi-Position Refinement : Model partial occupancy for disordered atoms using SHELX’s PART instruction .

- DFT Calculations : Compare experimental and calculated bond lengths/angles (e.g., Gaussian 16, B3LYP/6-311+G(d,p)) to validate the structure .

Reactivity and Functionalization

Q. Q3. What are the primary reaction pathways for modifying the oxoacetate or arylchloride moiety?

Methodology :

- Oxidation : Treat with KMnO₄ in acidic conditions to form 2-(2-amino-5-chlorophenyl)glyoxylic acid .

- Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the oxo group to a hydroxyl, yielding a glycolate derivative .

- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids replaces the chloro group (Pd(PPh₃)₄, K₂CO₃, DMF, 80°C) .

Q. Advanced Q3. How can regioselectivity challenges in cross-coupling reactions be addressed?

Methodology :

- Ligand Screening : Bulky ligands (e.g., SPhos) enhance para-selectivity by steric hindrance .

- Microwave-Assisted Synthesis : Short reaction times (10–15 min) minimize side product formation .

Analytical and Data Contradictions

Q. Q4. How should discrepancies between theoretical and experimental spectral data (e.g., NMR shifts) be investigated?

Methodology :

Q. Advanced Q4. What statistical approaches validate reproducibility in batch-to-batch synthesis?

Methodology :

- Multivariate Analysis : PCA (Principal Component Analysis) of FTIR and HPLC data identifies outlier batches .

- Design of Experiments (DoE) : Optimize reaction parameters (temperature, stoichiometry) using a Box-Behnken model .

Biological and Mechanistic Studies

Q. Q5. What in vitro assays are suitable for evaluating the compound’s bioactivity (e.g., antimicrobial or enzyme inhibition)?

Methodology :

- MIC Assays : Test against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (CLSI guidelines) .

- Enzyme Inhibition : Screen against acetylcholinesterase (Ellman’s method) to assess neuroactivity .

Q. Advanced Q5. How can molecular docking predict binding modes to biological targets?

Methodology :

- Target Selection : Use UniProt to identify homologs (e.g., E. coli enoyl-ACP reductase for antimicrobial studies).

- Docking Software : AutoDock Vina with AMBER force fields. Validate with MD simulations (100 ns) .

Stability and Degradation

Q. Q6. What are the key degradation pathways under ambient storage conditions?

Methodology :

Q. Advanced Q6. How can computational chemistry predict long-term stability?

Methodology :

- QSPR Models : Relate molecular descriptors (e.g., HOMO-LUMO gap) to degradation rates using COSMOtherm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.